beta-Hydroxyacrylic acid ethyl ester

Description

Properties

Molecular Formula |

C5H8O3 |

|---|---|

Molecular Weight |

116.11 g/mol |

IUPAC Name |

ethyl 3-hydroxyprop-2-enoate |

InChI |

InChI=1S/C5H8O3/c1-2-8-5(7)3-4-6/h3-4,6H,2H2,1H3 |

InChI Key |

NINSPLAPBBAHEW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

| Compound | Key Structural Features | Functional Groups Present |

|---|---|---|

| β-Hydroxyacrylic acid ethyl ester | α,β-unsaturated ester with β-hydroxyl group | Ester, hydroxyl, conjugated double bond |

| Caffeic acid ethyl ester (CAEE) | Phenolic ring with ethyl ester substituent | Ester, catechol (di-OH), conjugated system |

| Ethyl acrylate | Simple α,β-unsaturated ester | Ester, conjugated double bond |

| Mandelic acid ethyl ester | Aromatic ester with α-hydroxyl group | Ester, hydroxyl, benzene ring |

Key Insights :

- The β-hydroxyl group in β-hydroxyacrylic acid ethyl ester enhances hydrogen-bonding capacity and nucleophilic reactivity compared to non-hydroxylated esters like ethyl acrylate .

- CAEE’s catechol moiety enables radical scavenging and antidiabetic effects, which are absent in β-hydroxyacrylic acid ethyl ester .

Key Insights :

- β-Hydroxyacrylic acid ethyl ester benefits from simplified organometallic protocols, avoiding harsh conditions required for ethyl acrylate production .

- CAEE synthesis often requires enzymatic catalysis to preserve phenolic integrity, increasing complexity .

Key Insights :

Key Insights :

- β-Hydroxyacrylic acid ethyl ester’s bioactivity is understudied, whereas CAEE and hexadecanoic acid ethyl ester have validated roles in metabolic and microbial regulation .

Q & A

Q. What are the optimal synthetic routes for beta-hydroxyacrylic acid ethyl ester, and how do yields vary with reaction conditions?

this compound can be synthesized via condensation reactions between ethyl acetate and ketones/aldehydes. A high-yield method involves using lithium bis(trimethylsilyl)amide as a base in tetrahydrofuran (THF), enabling small-scale preparations (≤25 mmol) with reduced side products. Hexane evaporation is critical for purifying the product, achieving >95% purity . Comparative studies suggest this method outperforms traditional approaches like zinc-mediated reactions in terms of scalability and reproducibility.

Q. Which analytical techniques are most reliable for characterizing this compound?

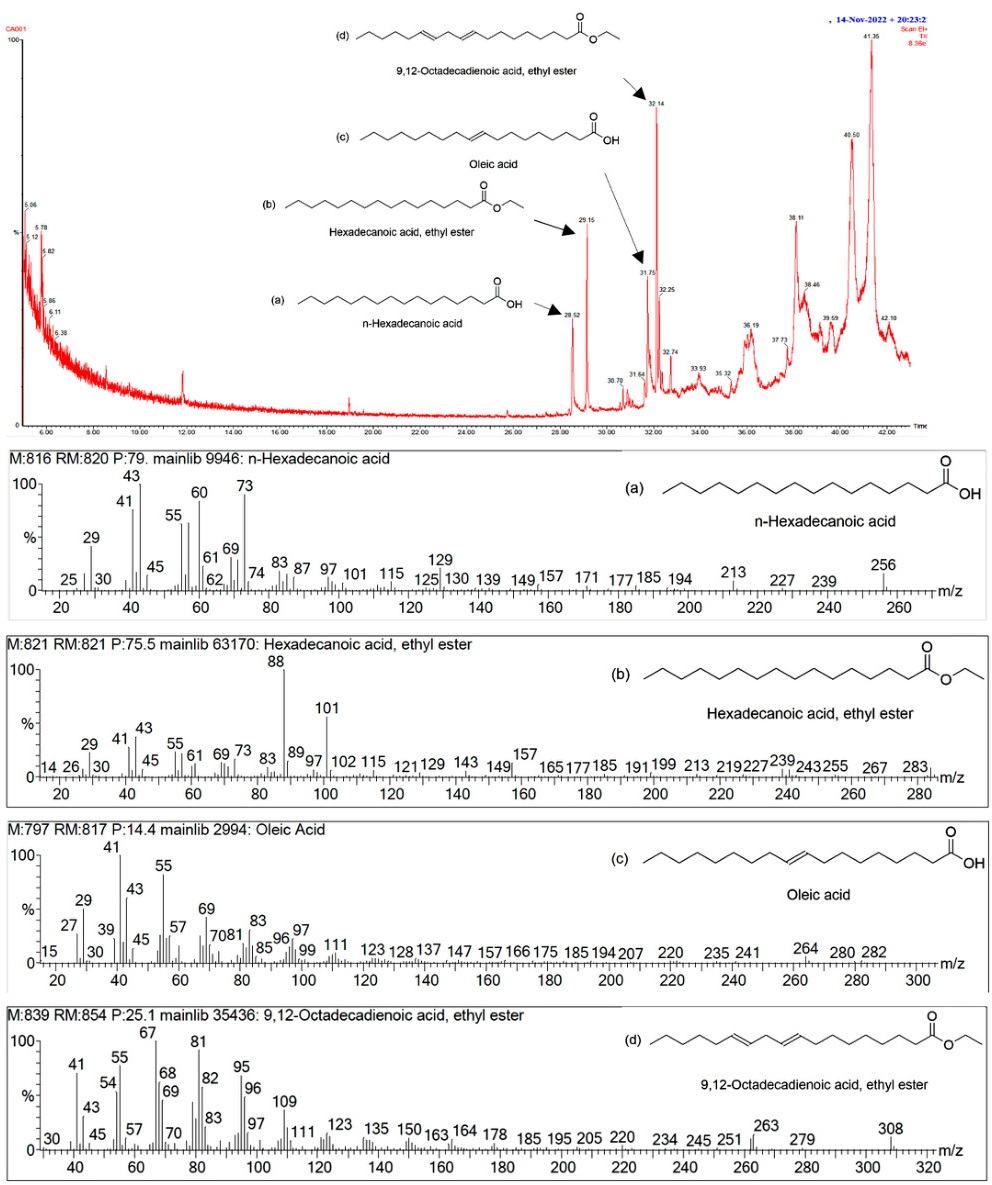

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard for structural confirmation. GC-MS provides molecular weight and fragmentation patterns (e.g., m/z peaks for ester groups), while ¹H/¹³C NMR identifies functional groups like the β-hydroxyl and acrylate moieties. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended, as described for analogous ethyl esters in fatty acid studies .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Strict control of reaction parameters (temperature, solvent dryness, and reagent stoichiometry) is essential. For example, using syringe transfers under nitrogen atmosphere prevents moisture contamination, which can hydrolyze the ester . Detailed protocols, including pre-drying solvents and reagents, should be documented alongside raw spectral data in supplementary materials .

Advanced Research Questions

Q. How should researchers address contradictory spectral data during structural elucidation?

Discrepancies in NMR or IR spectra may arise from impurities or stereochemical variations. Cross-validate results using orthogonal techniques: X-ray crystallography for absolute configuration or tandem MS for fragmentation consistency. If unresolved, computational modeling (e.g., DFT calculations) can predict spectral profiles to identify mismatches .

Q. What strategies optimize the ester’s stability in biological assays, given its susceptibility to hydrolysis?

Stabilize the compound by storing it in anhydrous solvents (e.g., DMSO) at −20°C. In aqueous assays, use buffered solutions at pH 5–6 to minimize hydrolysis. Encapsulation in liposomes or cyclodextrins can also enhance stability, as demonstrated in drug delivery studies for similar esters .

Q. How can this compound’s bioactivity be rigorously tested against microbial targets?

Design dose-response assays with positive controls (e.g., ampicillin for bacteria) and negative controls (solvent-only). Use standardized microbial strains (ATCC) and replicate experiments ≥3 times. For antioxidant activity, employ DPPH or ABTS radical scavenging assays, correlating results with HPLC-quantified compound concentrations .

Q. What experimental designs resolve conflicting reports on the compound’s reactivity in nucleophilic environments?

Conduct kinetic studies under varied conditions (pH, temperature, nucleophile concentration). For example, monitor ester degradation via UV-Vis spectroscopy at 260 nm (acrylate absorbance). Compare results with computational kinetic models to identify dominant reaction pathways .

Methodological Guidelines

- Data Interpretation : Use statistical tools (ANOVA, t-tests) to validate reproducibility. Report confidence intervals for biological activity metrics .

- Ethical Reporting : Disclose all synthetic byproducts and failed experiments to avoid publication bias .

- Collaborative Validation : Share raw datasets and spectra in open-access repositories to facilitate peer verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.